molecular formula C19H26N4O B2613857 N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)acetamide CAS No. 1384601-06-2

N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B2613857
CAS No.: 1384601-06-2
M. Wt: 326.444
InChI Key: ZHOJBQIPBBEDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This compound, with its unique structural features, may exhibit distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.

    Attachment of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or benzodiazepine moieties.

    Reduction: Reduction reactions can be used to modify the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the acetamide or benzodiazepine positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: As a tool for studying the effects of benzodiazepines on biological systems.

    Medicine: Potential use as an anxiolytic, sedative, or muscle relaxant.

    Industry: Possible applications in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with the central nervous system. Benzodiazepines typically act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased neuronal inhibition and produces calming effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: Another benzodiazepine used primarily for anxiety disorders.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to its specific structural features, such as the cyano and cyclopropyl groups, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(1,3-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-14-10-22(3)16-6-4-5-7-17(16)23(11-14)12-18(24)21-19(2,13-20)15-8-9-15/h4-7,14-15H,8-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOJBQIPBBEDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2N(C1)CC(=O)NC(C)(C#N)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.